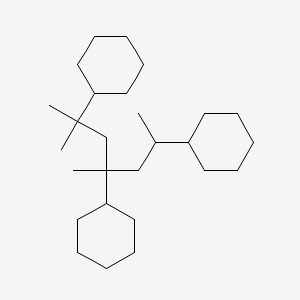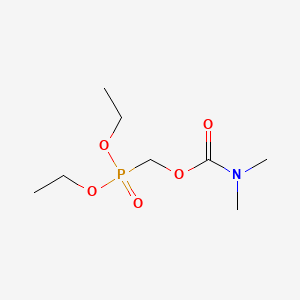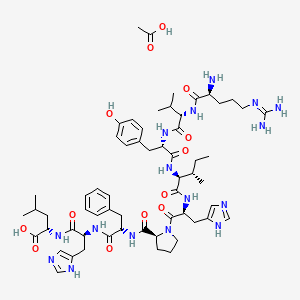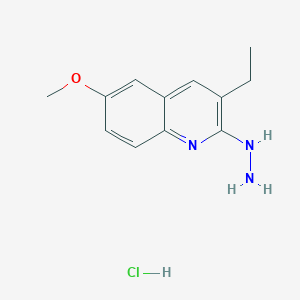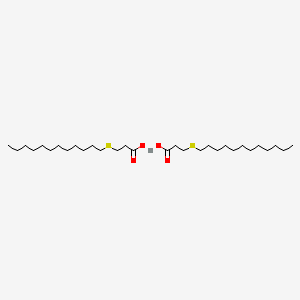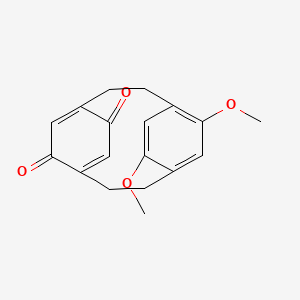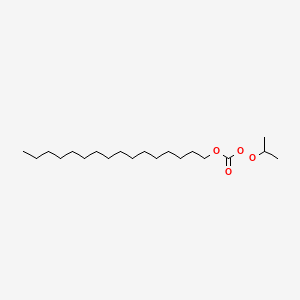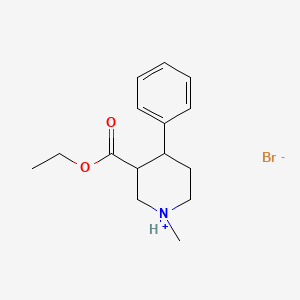
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate is a heterocyclic organic compound with the molecular formula C11H14O6 and a molecular weight of 242.225 g/mol . It is known for its unique structure, which includes a five-membered ring with multiple functional groups, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate typically involves the esterification of 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in the presence of a base catalyst.
Major Products
Oxidation: Formation of diethyl 4-oxo-5-oxocyclopent-3-ene-1,3-dicarboxylate.
Reduction: Formation of diethyl 4-hydroxy-5-hydroxycyclopent-3-ene-1,3-dicarboxylate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 4-hydroxy-5-oxocyclopent-2-ene-1,3-dicarboxylate
- Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,2-dicarboxylate
- Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,4-dicarboxylate
Uniqueness
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate stands out due to its specific arrangement of functional groups, which imparts unique reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
61094-63-1 |
|---|---|
Molekularformel |
C11H14O6 |
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6,13H,3-5H2,1-2H3 |
InChI-Schlüssel |
NJSXXFVJFBCKRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(=C(C1=O)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


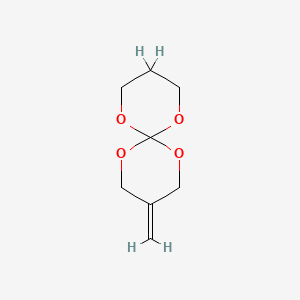

![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
